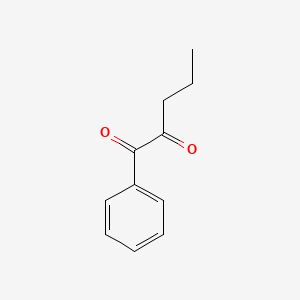

1,2-Pentanedione, 1-phenyl-

Description

Historical Trajectories and Foundational Contributions of Diketones

Initially, much of the interest in vicinal diketones, such as the simpler analogues diacetyl (2,3-butanedione) and 2,3-pentanedione, stemmed from their role in flavor chemistry, particularly in the brewing industry. These compounds are natural byproducts of yeast metabolism during fermentation and contribute significantly to the flavor profiles of many alcoholic beverages.

In the realm of synthetic organic chemistry, the development of methods for the preparation of α-diketones was a significant advancement. One of the foundational methods for synthesizing α-diketones is the Riley oxidation , first reported by Harry Lister Riley and his colleagues in 1932. google.com This reaction utilizes selenium dioxide (SeO₂) to oxidize a methylene (B1212753) group adjacent to a carbonyl group, providing a direct route to the 1,2-dicarbonyl functionality. The mechanism involves the enol form of the ketone attacking the electrophilic selenium center, followed by a series of steps that ultimately yield the α-diketone and red amorphous selenium. google.com This method remains a cornerstone in the synthesis of α-diketones.

The development of various other synthetic strategies, including the oxidation of alkynes and the reaction of acylmethyl esters with aldehydes, has further expanded the accessibility and utility of α-diketones in research. google.comacs.org These foundational contributions have paved the way for the exploration of more complex diketones like 1,2-Pentanedione, 1-phenyl-, and their application in diverse areas of chemical synthesis.

Structural Framework and Research Significance within Vicinal Diketone Chemistry

The structural framework of 1,2-Pentanedione, 1-phenyl- is key to its chemical reactivity and research significance. The presence of two adjacent carbonyl groups and an aromatic ring creates a molecule with distinct spectroscopic signatures and a propensity for specific types of reactions.

Physical and Chemical Properties of 1,2-Pentanedione, 1-phenyl-

| Property | Value | Reference |

| IUPAC Name | 1-phenylpentane-1,2-dione | nih.gov |

| CAS Number | 20895-66-3 | nih.gov |

| Molecular Formula | C₁₁H₁₂O₂ | nih.gov |

| Molecular Weight | 176.21 g/mol | nih.gov |

| Canonical SMILES | CCCC(=O)C(=O)C1=CC=CC=C1 | nih.gov |

| InChI Key | PPUJONYIVOFJLM-UHFFFAOYSA-N | nih.gov |

Spectroscopic Data

The spectroscopic data for 1,2-Pentanedione, 1-phenyl- provides insight into its molecular structure.

| Spectrum | Description |

| ¹³C NMR | The ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbons, the aromatic carbons of the phenyl group, and the aliphatic carbons of the pentyl chain. Data available on PubChem. nih.gov |

| GC-MS | The gas chromatography-mass spectrometry data provides information on the fragmentation pattern of the molecule, confirming its molecular weight and structural components. Data available on PubChem. nih.gov |

| FTIR | The infrared spectrum would be expected to show strong absorption bands in the carbonyl region (around 1680-1720 cm⁻¹) corresponding to the two ketone groups. |

| ¹H NMR | The proton NMR spectrum would exhibit signals corresponding to the aromatic protons of the phenyl group and the protons of the ethyl and methylene groups of the pentanedione chain. |

Research Significance

The research significance of 1,2-Pentanedione, 1-phenyl- lies primarily in its utility as a synthetic intermediate. The vicinal diketone moiety is a versatile functional group that can participate in a variety of chemical transformations.

One of the most prominent applications of α-diketones, including 1,2-Pentanedione, 1-phenyl-, is in the synthesis of heterocyclic compounds . A classic example is the condensation reaction with 1,2-diamines to form quinoxalines . This reaction is a straightforward and efficient method for constructing the quinoxaline (B1680401) ring system, which is a common scaffold in pharmaceuticals and functional materials. acs.orgijpras.com The reaction of 1,2-Pentanedione, 1-phenyl- with an o-phenylenediamine (B120857) would yield a 2-propyl-3-phenylquinoxaline, a tailored heterocyclic structure.

Furthermore, the presence of the benzoyl chromophore in 1,2-Pentanedione, 1-phenyl- suggests its potential in photochemical applications . Aromatic α-diketones are known to undergo a variety of photochemical reactions, including intramolecular hydrogen abstraction and cycloadditions. These reactions are often initiated by the excitation of the n-π* transition of the carbonyl group. The resulting excited states can lead to the formation of complex molecular architectures, making them valuable tools in synthetic photochemistry. organic-chemistry.org

Structure

3D Structure

Properties

CAS No. |

20895-66-3 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-phenylpentane-1,2-dione |

InChI |

InChI=1S/C11H12O2/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 |

InChI Key |

PPUJONYIVOFJLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Classical and Contemporary Synthesis Routes for 1,2-Pentanedione, 1-phenyl-

The synthesis of 1,2-Pentanedione, 1-phenyl- can be achieved through several established and modern chemical strategies. These methods often involve the transformation of specific functional groups to generate the desired α-diketone structure.

Acylmethyl Ester to Alpha-Diketone Transformations

A common approach to synthesizing α-diketones involves the transformation of acylmethyl esters. This method, while not explicitly detailed in the provided search results for 1,2-Pentanedione, 1-phenyl-, is a general strategy in organic chemistry. The process typically involves the conversion of an ester to a more reactive intermediate that can then be oxidized or otherwise manipulated to form the diketone functionality.

Alpha-Haloketone and Carboxylic Anion Approaches

The use of α-haloketones is a versatile and widely employed strategy in organic synthesis. mdpi.comnih.gov These compounds feature two adjacent electrophilic centers, the α-halocarbon and the carbonyl group, making them valuable building blocks for constructing more complex molecules. mdpi.com The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

One common method for preparing α-haloketones is through the direct halogenation of an enolizable ketone using an electrophilic halogen source like bromine (Br₂) under acidic conditions. mdpi.com The reaction of α-haloketones with various nucleophiles, including carboxylic anions, can lead to the formation of new carbon-carbon bonds and ultimately the desired diketone. nih.gov

Phenylation Strategies

Introducing the phenyl group at a specific position is a key step in the synthesis of 1,2-Pentanedione, 1-phenyl-. Various phenylation techniques have been developed to achieve this transformation efficiently.

While the direct phenylation of a β-diketone dianion to yield 1,2-Pentanedione, 1-phenyl- is not explicitly described in the provided results, this general approach is a plausible synthetic route. It would involve the generation of a dianion from a suitable β-diketone precursor, followed by reaction with a phenylating agent.

Diaryliodonium salts are effective reagents for the phenylation of various nucleophiles, including the enolates of β-keto esters and 1,3-diones. acs.org For instance, the phenylation of 1,3-indandiones has been demonstrated using these reagents. acs.org This methodology could be adapted for the synthesis of 1,2-Pentanedione, 1-phenyl- by reacting a suitable precursor with a diaryliodonium salt.

Advanced and Selective Synthetic Protocols

Modern synthetic chemistry continuously seeks to develop more efficient, selective, and environmentally benign methods. For the synthesis of 1,2-Pentanedione, 1-phenyl-, and related α-diketones, several advanced protocols have been reported.

One notable method involves the hydration of benzoylacetylene in the presence of a mercury(II) sulfate (B86663) catalyst. prepchem.com In this procedure, benzoylacetylene is dissolved in ethanol, and an aqueous solution of sulfuric acid containing mercury(II) sulfate is added. prepchem.com The reaction mixture is heated, and additional catalyst is added over time to yield 1-phenyl-1,2-propanedione (B147261), a structurally similar compound. prepchem.com

Another innovative approach describes the synthesis of 1-phenyl-1,2-propanedione, a related α-diketone, starting from propiophenone (B1677668). google.com This multi-step process involves the reaction of propiophenone with ethyl nitrite (B80452) in the presence of hydrogen chloride to form an oxime intermediate. google.com This intermediate is then hydrolyzed using a mixture of formaldehyde, hydrochloric acid, and alcohol to produce the final diketone. google.com This method is presented as a simple and cost-effective alternative to traditional techniques. google.com

| Starting Material | Reagents | Product | Yield | Reference |

| Benzoylacetylene | Mercury(II) sulfate, Sulfuric acid, Ethanol | 1-phenyl-1,2-propanedione | Not Specified | prepchem.com |

| Propiophenone | 1. Ethyl nitrite, Hydrogen chloride, Ethanol; 2. Formaldehyde, Hydrochloric acid, Alcohol | 1-phenyl-1,2-propanedione | 63.8% (for the oxime intermediate) | google.com |

Visible-Light-Promoted Catalytic Cyclization/Oxidation Sequences

Modern synthetic chemistry has increasingly turned to visible-light photoredox catalysis as a tool for creating complex molecules under mild conditions. beilstein-journals.organr.fr This approach uses light as a traceless reagent to initiate chemical reactions, often with high degrees of control and efficiency. beilstein-journals.org For the synthesis of 1,2-diketones, such as 1-phenyl-1,2-pentanedione, several photocatalytic strategies have been developed.

One such strategy involves the visible-light-promoted cyclization and oxidation of ynone precursors. acs.org For instance, the synthesis of indolyl phenyl diketones has been achieved through a dual catalytic system combining visible light with a nickel catalyst. This process initiates an intramolecular cyclization followed by an oxidation step to yield the 1,2-diketone structure. acs.org Another relevant method is the iodine- and base-catalyzed aerobic photooxidation of 1,3-diketones, which under visible light from a simple fluorescent lamp, can be converted directly into 1,2-diketones. organic-chemistry.org

Furthermore, the direct photocyclization of 1,2-diketones themselves can be promoted by visible light in a continuous flow reactor, leading to the formation of cyclobutanone (B123998) derivatives. rsc.org These methods represent green and efficient pathways for accessing aryl diketones and their derivatives, avoiding harsh reagents and high temperatures. beilstein-journals.orgresearchgate.net

Table 1: Examples of Visible-Light-Promoted Reactions for Diketone Synthesis

| Reaction Type | Precursor | Catalyst System | Product Type |

|---|---|---|---|

| Cyclization/Oxidation | Ynones | Visible Light + Ni-catalyst | Indolyl Phenyl Diketones acs.org |

| Aerobic Photooxidation | 1,3-Diketones | Visible Light + Iodine/Base | 1,2-Diketones organic-chemistry.org |

| C-H Acylation | Purine Nucleosides + Aldehydes | Visible Light (Photocatalyst-free) | Acylated Nucleosides nih.gov |

| Decarboxylative Acylation | N-methyl-3-phenylquinoxalin-2(1H)-ones + α-oxo-2-phenylacetic acids | Visible Light + Palladium/Photoredox dual catalyst | Acylated Quinoxalinones acs.org |

Oximation Reactions for Diketone Functionalization

The functionalization of 1,2-diketones like 1-phenyl-1,2-pentanedione can be readily achieved through oximation. This reaction involves treating the diketone with hydroxylamine (B1172632), which converts one of the carbonyl groups into an oxime. This functional group is a versatile intermediate in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and pesticides.

For the analogous compound 1-phenyl-1,2-propanedione, reaction with hydroxylamine yields 1-phenyl-1,2-propanedione-2-oxime, also known as α-isonitropropiophenone. The structure of the resulting oxime, featuring a phenyl group attached to a propanedione backbone with an oxime functional group, gives it unique chemical properties, such as the ability to act as a ligand in coordination chemistry.

Asymmetric Reduction Methodologies for Chiral Product Generation

The reduction of the prochiral dicarbonyl unit in 1-phenyl-1,2-pentanedione offers a direct route to valuable chiral hydroxy ketones and diols. Asymmetric reduction methodologies are employed to control the stereochemical outcome of this transformation.

The enantioselective hydrogenation of the analogous compound 1-phenyl-1,2-propanedione has been studied extensively. The hydrogenation of the carbonyl group adjacent to the phenyl ring is generally preferred. Using platinum catalysts modified with chiral auxiliaries like cinchonidine (B190817), (R)-1-hydroxy-1-phenylpropanone can be produced as the main product with significant enantiomeric excess. Further hydrogenation can lead to the formation of diols such as (1R,2S)-1-phenyl-1,2-propanediol.

Biocatalysis offers a green alternative for this transformation. For example, baker's yeast can reduce 1-phenyl-1,2-propanedione to (-)-(1R,2S)-1-phenyl-1,2-propanediol with very high enantiomeric excess (≥98%). Other catalytic systems, such as iridium supported on titanium dioxide (Ir/TiO₂) with cinchonidine, have also been investigated for this complex reaction system, which involves multiple parallel and series pathways leading to up to eight different products.

Table 2: Asymmetric Reduction of 1-Phenyl-1,2-propanedione

| Catalyst System | Major Product(s) | Enantiomeric Excess (ee) / Conversion |

|---|---|---|

| Pt / Cinchonidine | (R)-1-hydroxy-1-phenylpropanone | 64% ee, 67 mol% yield |

| Baker's Yeast | (-)-(1R,2S)-1-phenyl-1,2-propanediol | ≥98% ee |

| Rh nanoparticles / Chiral Ligands | (R)-1-hydroxy-1-phenyl-propan-2-one | 67% ee, 98% conversion |

| Ir/TiO₂ / Cinchonidine | Complex mixture of up to 8 compounds | Kinetic modeling applied |

Condensation Reactions for Derivatives

The adjacent dicarbonyl groups in 1-phenyl-1,2-pentanedione make it an ideal substrate for condensation reactions with binucleophiles, leading to the formation of heterocyclic compounds. A classic and widely used example is the synthesis of quinoxalines through the condensation of a 1,2-diketone with an ortho-phenylenediamine (benzene-1,2-diamine). researchgate.netchim.itwikipedia.org

This reaction is typically catalyzed by acids and can be performed under various conditions. researchgate.netsid.ir A range of catalysts have been employed to improve the efficiency and mildness of the reaction, including cerium ammonium (B1175870) nitrate, molecular iodine, sulfamic acid, and various heteropolyoxometalates. researchgate.netsid.ir The reaction proceeds by the initial formation of a Schiff base at one carbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic quinoxaline (B1680401) ring. Given the structure of 1-phenyl-1,2-pentanedione, its condensation with o-phenylenediamine (B120857) would yield 2-propyl-3-phenylquinoxaline. The versatility of this reaction allows for the synthesis of a wide library of substituted quinoxalines by varying the substituents on both the diketone and the diamine. sapub.org

Table 3: Catalysts for Quinoxaline Synthesis from 1,2-Diketones and o-Phenylenediamine

| Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| Cerium Ammonium Nitrate (CAN) | Tap Water | Room Temperature | chim.it |

| Ammonium Heptamolybdate Tetrahydrate | EtOH/H₂O | Room Temperature | sid.ir |

| o-Iodoxybenzoic Acid (IBX) | Acetic Acid | Room Temperature | sapub.org |

| Oxalic Acid | - | Room Temperature | researchgate.net |

Rearrangement Reactions in Synthesis

1,2-Diketones are susceptible to a classic transformation known as the benzilic acid rearrangement. wikipedia.orgchemistnotes.com This reaction, first reported by Justus von Liebig in 1838, involves the 1,2-rearrangement of a diketone to form an α-hydroxy carboxylic acid upon treatment with a strong base, such as potassium hydroxide (B78521). wikipedia.orgmychemblog.com The reaction is applicable to a wide range of aromatic, aliphatic, and heterocyclic diketones. wikipedia.org

The mechanism is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, forming a tetrahedral intermediate. mychemblog.comchemistry-reaction.com This is followed by a rate-determining 1,2-migration of an adjacent group (in this case, either the phenyl or the propyl group) to the neighboring carbonyl carbon. wikipedia.org This migration results in the formation of a stable carboxylate, which upon acidic workup, gives the final α-hydroxy carboxylic acid. mychemblog.com In the case of 1-phenyl-1,2-pentanedione, the migratory aptitude of the phenyl group is generally higher than that of the propyl group. mychemblog.comchemistry-reaction.com Therefore, the migration of the phenyl group is expected to be the major pathway, leading to the formation of 2-hydroxy-2-phenylpentanoic acid. This rearrangement serves as a powerful method for accessing α-hydroxy acids from readily available diketone precursors. chemistnotes.com

Reaction Mechanisms and Chemical Transformations

Tautomeric Equilibria and Intramolecular Interactions

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a key feature of dicarbonyl compounds. libretexts.org In the case of 1,2-Pentanedione, 1-phenyl-, this primarily manifests as keto-enol tautomerism.

1,2-Pentanedione, 1-phenyl- can exist in equilibrium between its diketo form and two possible enol tautomers. libretexts.orglibretexts.org This equilibrium is influenced by several factors, including the solvent and the electronic and steric effects of the substituents. libretexts.orgthecatalyst.org The presence of the phenyl group can stabilize an adjacent enol form through conjugation. libretexts.orglibretexts.org

The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.com In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, followed by the removal of an α-hydrogen to form the enol. libretexts.orglibretexts.org Under basic conditions, an α-hydrogen is deprotonated to form an enolate ion, which is then protonated on the oxygen to yield the enol. masterorganicchemistry.com

Theoretical studies, such as those on the related 3-phenyl-2,4-pentanedione (B1582117), indicate that the keto form is generally more stable than the enol form in both the gaseous phase and in various solvents. orientjchem.org The energy difference between the keto and enol forms is influenced by the solvent's polarity, with the stability of the keto form being more pronounced in more polar solvents like water and methanol. orientjchem.org

Table 1: Calculated Energy Differences between Keto and Enol Forms of 3-Phenyl-2,4-pentanedione in Different Media

| Medium | Energy Difference (kcal/mol) |

| Gas Phase | -17.89 |

| Cyclohexane | -17.34 |

| Carbon Tetrachloride | -17.27 |

| Methanol | -16.55 |

| Water | -16.50 |

Data sourced from computational studies on 3-phenyl-2,4-pentanedione, a structurally similar compound. orientjchem.org

In the enol form of 1,2-dicarbonyl compounds, the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen can significantly stabilize the enol tautomer. libretexts.orglibretexts.org This interaction creates a stable six-membered ring-like structure. semanticscholar.org

Studies on the similar compound 1-phenyl-1,3-butanedione have shown that in non-polar solvents, it exists predominantly in two cis-enol forms stabilized by intramolecular hydrogen bonds. nih.govjst.go.jp The position of the enolic proton is influenced by the substituents, with a tendency to be located closer to the oxygen atom adjacent to the phenyl group. nih.govjst.go.jp This preference is attributed to the electronic effects of the phenyl ring. researchgate.net The strength of this intramolecular hydrogen bond can be influenced by para-substituents on the phenyl ring, although the effects can be complex and not always predictable by simple resonance theories. mdpi.com

Carbonyl Reactivity and Nucleophilic Pathways

The two adjacent carbonyl groups in 1,2-Pentanedione, 1-phenyl- are highly electrophilic and are susceptible to attack by nucleophiles. msu.edu The reactivity of these carbonyls is a central aspect of the compound's chemistry.

Alpha-diketones, like 1,2-Pentanedione, 1-phenyl-, undergo nucleophilic addition reactions at the carbonyl carbons. gatech.edu The presence of two adjacent carbonyl groups enhances the electrophilicity of both carbons. The specific course of the reaction can depend on the nucleophile and the reaction conditions. For instance, reduction of the related 1-phenyl-1,2-propanedione (B147261) with reducing agents like sodium borohydride (B1222165) or baker's yeast leads to the formation of the corresponding diol, 1-phenyl-1,2-propanediol. blogspot.com In enantioselective hydrogenations of 1-phenyl-1,2-propanedione, the carbonyl group attached to the phenyl ring is preferentially hydrogenated. researchgate.net

Like other ketones, 1,2-Pentanedione, 1-phenyl- can react with hydroxylamine (B1172632) and its derivatives to form oximes. sigmaaldrich.comchemeo.comnih.gov This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons, followed by dehydration to yield the oxime. Given the two distinct carbonyl groups in 1,2-Pentanedione, 1-phenyl-, the formation of isomeric oximes is possible. The reaction can lead to the formation of a monoxime or a dioxime, depending on the stoichiometry of the reactants.

Electrophilic Aromatic Substitutions

The phenyl group in 1,2-Pentanedione, 1-phenyl- is susceptible to electrophilic aromatic substitution reactions, a characteristic reaction of benzene (B151609) and its derivatives. youtube.commasterorganicchemistry.com The acyl group (-COCOR) is a deactivating group and a meta-director. Therefore, electrophilic substitution on the phenyl ring of 1,2-Pentanedione, 1-phenyl- is expected to be slower than on benzene itself and to occur primarily at the meta position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, the nitration of 1-phenylethanone, a similar aromatic ketone, with a mixture of concentrated nitric and sulfuric acids yields mainly the 3-nitro derivative. docbrown.info Similarly, the Friedel-Crafts acylation of arenes like benzene results in the formation of aromatic ketones. docbrown.info While specific studies on the electrophilic aromatic substitution of 1,2-Pentanedione, 1-phenyl- are not detailed in the provided context, the general principles of these reactions on aromatic ketones are well-established. docbrown.info

Oxidation Processes and Subsequent Products

The oxidation of α-diketones like 1,2-Pentanedione, 1-phenyl- can be achieved through various methods, leading to a range of products. One common synthetic route to produce 1,2-Pentanedione, 1-phenyl- is through the oxidation of propiophenone (B1677668) or benzyl (B1604629) methyl ketone using selenium dioxide. chemdad.com

Microbial oxidation presents an interesting and stereoselective route for the transformation of related compounds. For instance, the enantioselective oxidation of (1R,2S)-1-phenyl-1,2-propanediol, a compound structurally similar to the reduction product of 1,2-Pentanedione, 1-phenyl-, using baker's yeast yields (-)-(S)-1-phenyl-2-hydroxy-1-propanone. researchgate.net Kinetic resolution experiments have also been performed using various microorganisms like Micrococcus luteus, Candida albicans, and Geotrichum candidum on the racemic diol. researchgate.net These findings highlight the potential for bio-catalytic methods to achieve specific oxidative transformations in molecules with structures related to 1,2-Pentanedione, 1-phenyl-.

Reduction Chemistry

The reduction of α-diketones is a critical transformation in organic synthesis, often yielding valuable α-hydroxy ketones and 1,2-diols.

The reduction of unsymmetrically substituted 1,2-diketones, such as 1,2-Pentanedione, 1-phenyl-, can be controlled to achieve high levels of chemo- and stereoselectivity. Asymmetric transfer hydrogenation using chiral Ru(II) complexes has proven effective in converting such diketones into optically active α-hydroxy ketones and anti-1,2-diols. acs.org The selectivity of these reductions is influenced by both the structure of the substrate and the nature of the catalyst. acs.org

For example, the reduction of 1-phenyl-1,2-propanedione, a close analog of 1,2-Pentanedione, 1-phenyl-, has been extensively studied. The enantioselective hydrogenation of this compound over platinum catalysts modified with cinchonidine (B190817) has been shown to preferentially reduce the carbonyl group adjacent to the phenyl ring. researchgate.net This results in the formation of 1-hydroxy-1-phenylpropanone as the primary product. researchgate.net The choice of solvent and modification procedure (in situ versus premodification) significantly impacts the enantiomeric excess of the product. researchgate.net

Baker's yeast is also capable of reducing 1-phenyl-1,2-propanedione, but often with low selectivity. researchgate.net However, specific fermentation procedures can favor the formation of particular optically active alcohols. researchgate.net

Table 1: Chemo- and Stereoselective Reduction of 1-phenyl-1,2-propanedione

| Catalyst/Reagent | Main Product(s) | Key Findings |

|---|---|---|

| Chiral Ru(II) complexes | Optically active α-hydroxy ketones and anti-1,2-diols | High stereoselectivity (regio-, diastereo-, and enantioselectivity). acs.org |

| Cinchonidine-modified Pt catalyst | (R)-1-hydroxy-1-phenylpropanone and (1R,2S)-1-phenyl-1,2-propanediol | Hydrogenation of the carbonyl group attached to the phenyl ring is preferred. researchgate.net |

| Baker's yeast | (S)-(-)-2-hydroxy-1-phenyl-1-propanone | Can produce optically active alcohols depending on the procedure. researchgate.net |

Cycloaddition Reactions in Alpha-Diketone Systems

Alpha-diketones can participate in various cycloaddition reactions, particularly when induced by photochemical means. These reactions provide pathways to construct diverse and complex cyclic structures.

Photo-induced cycloaddition reactions of α-diketones can proceed through different pathways, including [2+2], [4+2], and [4+4] cycloadditions, depending on the specific diketone and the reacting alkene or alkyne. mdpi.comnih.gov The Paterno-Büchi reaction, a [2+2] cycloaddition between a carbonyl group and a C=C or C≡C bond, is a common photochemical reaction for carbonyl compounds. mdpi.com

In the case of α-diketones, the presence of two adjacent carbonyl groups allows for more diverse reactivity. mdpi.comnih.gov For instance, cyclic α-diketones have been shown to react with various compounds containing C=C or C≡C moieties upon photo-irradiation, leading to a variety of cycloadducts. mdpi.com The specific pathway taken depends on factors such as the structure of the α-diketone and the substituents on the unsaturated partner. mdpi.com While specific studies on the photo-induced cycloadditions of 1,2-Pentanedione, 1-phenyl- are not detailed in the provided results, the general principles governing α-diketone cycloadditions are applicable. These reactions are valuable for creating strained four-membered rings and can be used to synthesize both all-carbon and heterocyclic systems. libretexts.org

Environmental Factors Influencing Reactivity and Stability in Research Settings

The stability and reactivity of chemical compounds in a research setting are influenced by a variety of environmental factors. For 1-Phenyl-2,4-pentanedione, a related diketone, it is noted to be stable under normal temperatures and pressures. chemsrc.com However, it is important to avoid contact with incompatible materials and strong oxidants. chemsrc.com Proper storage in a cool, dry place with the container closed when not in use is recommended to maintain its integrity. chemsrc.com

The reactivity of α-diketones can also be influenced by the solvent and the presence of modifiers. In the enantioselective hydrogenation of 1-phenyl-1,2-propanedione, the choice of solvent (e.g., ethanol, ethyl acetate, dichloromethane) and the use of a chiral modifier like cinchonidine significantly affect the reaction's outcome. researchgate.net Similarly, in iridium-catalyzed hydrogenations, the nature of the support (e.g., TiO2, Al2O3) and the solvent can influence the activity and enantioselectivity of the catalyst. researchgate.net These examples underscore the importance of controlling the reaction environment to achieve desired chemical transformations.

Chemistry of Analogues and Derived Compounds

Synthesis and Characterization of Substituted 1,2-Pentanedione, 1-phenyl- Analogues

The core structure of 1,2-Pentanedione, 1-phenyl- can be chemically modified to produce a variety of derivatives, including those with substitutions at the alpha-position, as well as heterocyclic structures like indolyl, thiosemicarbazone, and imidazole (B134444) derivatives.

The introduction of substituents at the alpha-position of β-diketones can significantly influence their chemical properties. While direct studies on α-substituted derivatives of 1,2-Pentanedione, 1-phenyl- are limited, research on related β-diketone systems provides valuable insights. For instance, the synthesis of α-alkenyl-β-diketones has been achieved through methods like the reaction of β,γ-unsaturated ketones with acid chlorides nih.gov. The properties of these α-substituted compounds are largely dictated by the nature of the substituent. Aromatic or heteroaromatic substituents at the α-position generally lead to a high percentage of the enol form, with variations observed depending on the solvent mdpi.com. The presence of different substituents can also impact the compound's antioxidant capabilities and potential biological activities nih.gov.

A study on β-diketones with a trifluoromethyl group (CF3) and various other substituents (alkyl, aryl, heteroaromatic, and cyclic) revealed characteristic infrared (IR) wavenumbers that can be used to identify the different tautomeric forms. The diketo-form typically shows absorption in the range of 1687–1790 cm⁻¹, while the enol-form with the C=O adjacent to the CF3 group absorbs between 1580–1640 cm⁻¹ mdpi.com.

Indolyl phenyl diketones represent a significant class of derivatives. A notable synthetic route involves the visible-light-promoted nickel-catalyzed intramolecular cyclization and oxidation of ynones. This method allows for the formation of a diverse range of indolyl phenyl diketones under mild, base-free conditions and is suitable for gram-scale synthesis. najah.edu The reaction is believed to proceed through a radical process, with photoirradiation being essential for the conversion. najah.edu

The general applicability of this method allows for the post-functionalization of various natural products and biologically relevant molecules, highlighting its synthetic utility. najah.edu

The reaction of 1,2-diketones with thiosemicarbazide (B42300) leads to the formation of thiosemicarbazone derivatives. These compounds are of considerable interest due to their potential biological activities. The synthesis is typically a condensation reaction between the diketone and thiosemicarbazide. researchgate.net

Similarly, imidazole derivatives can be synthesized from 1,2-diketones. A common method is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Microwave-assisted synthesis has been shown to be an efficient method for producing 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes in the presence of ammonium (B1175870) acetate, with yields often exceeding 80%. beilstein-journals.orgresearchgate.net The imidazole ring is a five-membered aromatic heterocycle found in many biologically active compounds. nih.gov

Structural Elucidation and Characterization of Derivatives

A combination of spectroscopic techniques is employed to elucidate the structures of the synthesized analogues and derivatives of 1,2-Pentanedione, 1-phenyl-. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecules.

For indolyl phenyl diketone derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry are fundamental for characterization. The supporting information for synthetic procedures often includes detailed NMR spectra of the products. doi.org

The characterization of thiosemicarbazone derivatives also relies heavily on spectroscopic methods.

Table 1: Spectroscopic Data for a Representative Thiosemicarbazone Derivative

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Signals for aromatic protons, the azomethine proton (-CH=N-), and the N-H protons of the thiosemicarbazide moiety. | nih.gov |

| IR Spectroscopy | Characteristic absorption bands for N-H, C=N, and C=S functional groups. | nih.gov |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. | researchgate.netorganic-chemistry.org |

For imidazole derivatives, X-ray crystallography is a powerful tool for determining the precise three-dimensional structure, including bond lengths and angles. najah.edumdpi.com Crystal structure analysis of imidazole derivatives often reveals details about intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. mdpi.com

Table 2: Key Spectroscopic Data for Representative Heterocyclic Derivatives

| Derivative Type | Spectroscopic Technique | Characteristic Data | Reference |

|---|---|---|---|

| Indolyl Phenyl Diketone | ¹H NMR | Signals corresponding to the indole (B1671886) and phenyl protons. | doi.org |

| ¹³C NMR | Resonances for the carbonyl carbons and the aromatic carbons. | doi.org | |

| Thiosemicarbazone | ¹H NMR | Deshielded signals for the -NH protons. | nih.govorganic-chemistry.org |

| IR (cm⁻¹) | ν(N-H) ~3400-3100, ν(C=N) ~1600, ν(C=S) ~850. | nih.gov |

| Imidazole | X-ray Crystallography | Provides precise bond lengths, bond angles, and details of intermolecular interactions. | najah.edumdpi.com |

The combination of these analytical techniques provides a comprehensive understanding of the structure and properties of the diverse compounds derived from 1,2-Pentanedione, 1-phenyl-.

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1,2-Pentanedione, 1-phenyl-. Both ¹H and ¹³C NMR provide critical information about the molecular framework and the electronic environment of the constituent atoms.

In ¹H NMR spectroscopy, the chemical shifts of protons provide insights into their local chemical environment. For 1-phenylhexane-1,2-dione, a structurally similar compound, the protons on the phenyl ring typically appear in the aromatic region (δ 7.0-8.0 ppm), while the aliphatic protons of the hexanoyl chain appear at higher field strengths. rsc.org For 1-phenyl-1,2-pentanedione, the methylene (B1212753) protons of the ethyl group adjacent to a carbonyl would be expected to show a quartet, and the terminal methyl protons would present as a triplet.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbons of dicarbonyl compounds are particularly deshielded and appear at low field strengths. In 1,2-diketones, these signals can be found in the range of δ 190-210 ppm. The carbons of the phenyl group would exhibit signals in the aromatic region (δ 120-140 ppm), while the aliphatic carbons would be found at higher field strengths.

A significant aspect of the chemistry of α-diketones like 1,2-Pentanedione, 1-phenyl- is the potential for keto-enol tautomerism. NMR spectroscopy is a powerful tool for studying such equilibria. researchgate.net The presence of tautomers can be identified by the appearance of distinct sets of signals in the NMR spectrum corresponding to each form. For instance, in the enol form, a hydroxyl proton signal would be observed, and the chemical shifts of the vinylic carbons would differ significantly from those of the keto form. The ratio of the tautomers can be quantified by integrating the respective signals. The equilibrium between the keto and enol forms is often influenced by the solvent, with polar solvents potentially favoring the keto tautomer. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for 1,2-Pentanedione, 1-phenyl-

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.4 - 8.0 | Multiplet |

| -CH₂- (ethyl) | ~2.9 | Quartet |

| -CH₃ (ethyl) | ~1.1 | Triplet |

Table 2: Predicted ¹³C NMR Spectral Data for 1,2-Pentanedione, 1-phenyl-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (benzoyl) | ~195 |

| C=O (pentanoyl) | ~205 |

| Phenyl C (ipso) | ~135 |

| Phenyl C (ortho, meta, para) | 128 - 134 |

| -CH₂- (ethyl) | ~35 |

Mass Spectrometry for Fragmentation Analysis and Molecular Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of 1,2-Pentanedione, 1-phenyl-, through the analysis of its fragmentation patterns. The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For 1,2-Pentanedione, 1-phenyl- (C₁₁H₁₂O₂), the expected molecular weight is approximately 176.21 g/mol . nih.gov

Electron ionization (EI) is a common technique used in mass spectrometry that leads to characteristic fragmentation of the molecule. The fragmentation patterns of ketones are well-documented and provide valuable structural information. libretexts.orgmiamioh.edu For 1,2-Pentanedione, 1-phenyl-, several key fragmentation pathways can be anticipated:

α-Cleavage: This is a primary fragmentation mode for ketones, involving the cleavage of the bond adjacent to the carbonyl group. For 1,2-Pentanedione, 1-phenyl-, this could result in the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a propanoyl radical, or a propanoyl cation (CH₃CH₂CO⁺, m/z 57) and a benzoyl radical. The benzoyl cation is typically a very stable and abundant fragment in the mass spectra of phenyl ketones.

McLafferty Rearrangement: This rearrangement can occur if an alkyl chain of at least three carbons is attached to the carbonyl group and contains a γ-hydrogen. In 1,2-Pentanedione, 1-phenyl-, the pentanoyl group has the potential for a McLafferty rearrangement, which would lead to the elimination of a neutral alkene (ethene) and the formation of a characteristic enol radical cation.

The mass spectrum of the related compound 4,4-dimethyl-1-phenyl-1,3-pentanedione shows significant fragmentation, with characteristic peaks that help in its identification. researchgate.net The analysis of these fragmentation patterns, often aided by mass spectral databases, allows for the confident identification of 1,2-Pentanedione, 1-phenyl-. researchgate.net

Table 3: Predicted Major Fragments in the Mass Spectrum of 1,2-Pentanedione, 1-phenyl-

| m/z | Proposed Fragment Ion |

|---|---|

| 176 | [M]⁺ (Molecular ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [CH₃CH₂CO]⁺ (Propanoyl cation) |

| 29 | [CH₃CH₂]⁺ (Ethyl cation) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of 1,2-Pentanedione, 1-phenyl-.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions, such as the synthesis of 1,2-Pentanedione, 1-phenyl-. youtube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visually tracked over time. The difference in polarity between the reactants and the α-diketone product will result in different retention factors (Rf values), allowing for a clear indication of the reaction's progression towards completion. This is particularly useful in syntheses like the Friedel-Crafts acylation. nih.govkhanacademy.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is highly suitable for the analysis of volatile and thermally stable compounds like 1,2-Pentanedione, 1-phenyl-, within complex mixtures. researchgate.net In GC-MS, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it is introduced into the mass spectrometer, which provides a mass spectrum for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in the identification of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analytical determination and preparative isolation of 1,2-Pentanedione, 1-phenyl-. nih.gov For analytical purposes, HPLC can be used to determine the purity of a sample with high accuracy. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of aromatic ketones. waters.comsigmaaldrich.comresearchgate.netauroraprosci.com

Preparative HPLC is an invaluable tool for isolating pure samples of 1,2-Pentanedione, 1-phenyl- from reaction mixtures or natural extracts for further study. nih.govspringernature.comresearchgate.netnih.gov By scaling up the analytical separation, larger quantities of the compound can be purified. The choice of stationary and mobile phases is critical for achieving optimal separation from impurities.

Table 4: Chromatographic Methods for the Analysis of 1,2-Pentanedione, 1-phenyl-

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

|---|---|---|---|

| TLC | Silica gel | Ethyl acetate/Hexane | Reaction Monitoring |

| GC-MS | Phenyl-methyl polysiloxane | Helium | Analysis in Complex Mixtures |

| HPLC | C18 | Acetonitrile/Water | Purity Assessment & Preparative Separation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. pressbooks.pub For 1,2-Pentanedione, 1-phenyl-, the most characteristic absorption bands in the IR spectrum are those corresponding to the carbonyl (C=O) stretching vibrations. blogspot.comorgchemboulder.compg.edu.pl

The presence of two adjacent carbonyl groups in an α-diketone influences their stretching frequencies. Generally, α-diketones exhibit one or two strong absorption bands in the region of 1730-1710 cm⁻¹. blogspot.com The conjugation of the benzoyl carbonyl group with the phenyl ring is expected to lower its stretching frequency to around 1685-1666 cm⁻¹. orgchemboulder.com The aliphatic ketone carbonyl will likely absorb at a slightly higher frequency. Therefore, the IR spectrum of 1,2-Pentanedione, 1-phenyl- is expected to show strong absorptions in the characteristic carbonyl region. Other notable absorptions would include C-H stretching from the aromatic and aliphatic portions of the molecule, and C-C stretching from the phenyl ring. The IR spectrum of the related 1-phenyl-1,2-propanedione (B147261) provides a useful reference. chemicalbook.com

Table 5: Characteristic Infrared Absorption Frequencies for 1,2-Pentanedione, 1-phenyl-

| Functional Group | Bond | Characteristic Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aliphatic C-H | C-H stretch | 3000 - 2850 |

| Carbonyl (conjugated) | C=O stretch | ~1680 |

| Carbonyl (aliphatic) | C=O stretch | ~1715 |

| Aromatic C=C | C=C stretch | 1600 - 1450 |

Computational and Theoretical Studies on 1,2 Pentanedione, 1 Phenyl Systems

Quantum Chemical Approaches to Tautomeric Equilibria

Tautomerism is a fundamental concept in the study of dicarbonyl compounds. For 1,2-Pentanedione, 1-phenyl-, the potential for keto-enol tautomerism exists, where a proton can migrate from the α-carbon to one of the carbonyl oxygens, resulting in an enol isomer. Quantum chemical methods are pivotal in determining the relative stabilities of these tautomers and the energy barriers for their interconversion.

While specific DFT studies on 1,2-Pentanedione, 1-phenyl- are not extensively documented in publicly available literature, the tautomeric equilibrium of the structurally similar 3-phenyl-2,4-pentanedione (B1582117) has been theoretically investigated using the B3LYP/6-31+g(d) method. orientjchem.orgresearchgate.net These studies provide a strong model for the expected behavior of 1,2-Pentanedione, 1-phenyl-. The calculations for 3-phenyl-2,4-pentanedione reveal that the keto form is more stable than the enol form in both the gas phase and in various solvents. orientjchem.orgresearchgate.net This preference is attributed to the greater thermodynamic stability of the carbon-oxygen double bond compared to the carbon-carbon double bond in the enol tautomer. orientjchem.org

The tautomeric equilibrium is understood to proceed through a four-membered ring transition state. orientjchem.orgresearchgate.net The energy barrier for this interconversion is a key factor in the kinetics of tautomerization. For 3-phenyl-2,4-pentanedione, the calculated barrier heights and the energy difference between the keto and enol forms are summarized in the table below. It is reasonable to infer that similar trends would be observed for 1,2-Pentanedione, 1-phenyl-.

| Phase/Solvent | Electronic Energy Difference (Keto - Enol) (kcal mol⁻¹) | Barrier Height (from Keto) (kcal mol⁻¹) |

|---|---|---|

| Gas Phase | -17.89 | 30.61 |

| Cyclohexane | -17.34 | 30.82 |

| Carbon Tetrachloride | -17.27 | 30.84 |

| Methanol | -16.55 | 31.23 |

| Water | -16.50 | 31.26 |

Semiempirical MO methods, such as AM1 and PM3, offer a computationally less expensive alternative to DFT for studying molecular properties. These methods are parameterized using experimental data to simplify the quantum mechanical calculations. While detailed studies employing semiempirical methods specifically on the tautomerism of 1,2-Pentanedione, 1-phenyl- are not readily found in the literature, they have been successfully applied to evaluate the structures and intramolecular hydrogen bonding in other β-diketones. rsc.org For instance, the MNDO/H method has been used to assess the steric effects of α-substituents on the intramolecular hydrogen bond in the enol form of related diketones, providing insights into their acidity and complexation behavior. rsc.org Such approaches could be valuable for a preliminary assessment of the tautomeric landscape of 1,2-Pentanedione, 1-phenyl-.

Solvation Models and Environmental Effects on Molecular Properties

The properties and reactivity of molecules are significantly influenced by their environment, particularly the solvent. Computational solvation models are employed to simulate these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. arabjchem.org

Studies on the related 3-phenyl-2,4-pentanedione using the Self-Consistent Reaction Field (SCRF) method with the PCM model have shown that solvent polarity affects the stability of the tautomers. orientjchem.orgresearchgate.net As indicated in the table above, the energy difference between the keto and enol forms decreases with increasing solvent polarity. orientjchem.orgresearchgate.net This is because polar solvents can form hydrogen bonds with the keto isomer, a type of interaction that is less favorable for the enol form. orientjchem.org Consequently, the keto tautomer is further stabilized in solvents with high dielectric constants. orientjchem.org Similar investigations on other heterocyclic systems like 1-substituted hydantoins using DFT with the PCM model have also demonstrated the profound impact of solvent polarity on tautomeric equilibria. arabjchem.org These findings underscore the importance of considering solvent effects in any computational study of 1,2-Pentanedione, 1-phenyl-.

Mechanistic Predictions and Reaction Pathway Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms and modeling reaction pathways. While specific mechanistic studies for 1,2-Pentanedione, 1-phenyl- are not prevalent, research on the hydrogenation of the similar α-diketone, 1-phenyl-1,2-propanedione (B147261), provides a framework for how such investigations could be approached.

For the enantioselective hydrogenation of 1-phenyl-1,2-propanedione, a simplified kinetic model has been proposed. researchgate.nettue.nl This model, which assumes apparent first-order kinetics for the reactant and intermediate products, can effectively predict the concentration profiles of the various products formed through competitive parallel and series pathways. researchgate.net The model encompasses up to twelve possible reactions, and the kinetic constants derived from it include the effects of hydrogen partial pressure, solvent, catalyst, and the concentration of any chiral additives. researchgate.net Such kinetic modeling, often combined with quantum chemical calculations of transition state structures, is crucial for understanding and optimizing complex reaction networks that 1,2-Pentanedione, 1-phenyl- could undergo, such as selective reduction or condensation reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of 1,2-Pentanedione, 1-phenyl- are critical determinants of its chemical behavior. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for their interconversion.

Methodologies for such analyses often involve a combination of computational and experimental techniques. For example, molecular mechanics calculations, such as those using the MM2 force field, have been employed to study the conformational preferences of phenyl-substituted cyclic compounds like 1-phenyl-1,2,3,4-tetrahydroisoquinolines. nih.gov These calculations can determine key torsional angles and the preferred conformations of the heterocyclic ring. nih.gov

Experimental validation and further insights can be gained from Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the Nuclear Overhauser Effect (NOE), which provides information about the spatial proximity of atoms. mdpi.com For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) has been used to investigate the conformations of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives in solution. mdpi.com

While specific conformational analyses or molecular dynamics simulations for 1,2-Pentanedione, 1-phenyl- are not widely published, these established computational and spectroscopic techniques would be the primary tools for such an investigation. Molecular dynamics simulations, in particular, could provide a detailed picture of the dynamic behavior of the molecule over time, including the flexibility of the pentanedione chain and the rotation of the phenyl group.

Research Applications and Broader Scientific Impact

Utility in Organic Synthesis as a Versatile Intermediate

In the realm of organic synthesis, 1-phenyl-1,2-pentanedione serves as a highly adaptable building block. Its dicarbonyl functionality is a gateway to a wide array of chemical reactions, enabling the construction of intricate molecular architectures.

The reactivity of the diketone moiety in 1-phenyl-1,2-pentanedione makes it an ideal starting material for the synthesis of more elaborate organic compounds. ontosight.ai The adjacent carbonyl groups can undergo a variety of reactions, including condensations, cyclizations, and nucleophilic additions, providing chemists with a powerful tool for molecular construction. This versatility has been exploited in the synthesis of various complex molecules, including those with potential applications in pharmaceuticals and natural product chemistry. ontosight.ai

For instance, the related compound 1-phenyl-1,2-propanedione (B147261) has been the subject of studies on enantioselective hydrogenation, a critical process in the synthesis of chiral molecules for the pharmaceutical industry. sigmaaldrich.com This highlights the potential of α-keto ketones in stereocontrolled synthetic routes.

The construction of heterocyclic rings is a cornerstone of medicinal and agricultural chemistry, and 1-phenyl-1,2-pentanedione and its analogs have proven to be valuable precursors in this endeavor. The 1,2-dicarbonyl unit can react with a variety of dinucleophiles to form a wide range of heterocyclic systems.

For example, the related 1,4-diketone, 1-phenyl-1,4-pentanedione (B1580630), is a well-established precursor for the synthesis of important heterocyclic compounds such as pyrroles and furans. ontosight.ai Similarly, multicomponent reactions involving dicarbonyl compounds are a powerful strategy for the efficient synthesis of complex heterocyclic frameworks. For instance, the reaction of 4-acetylpyridine, malononitrile, and a 1,3-dione can lead to the formation of chromene derivatives, showcasing the utility of dicarbonyl compounds in constructing fused heterocyclic systems. nih.gov These reactions often proceed through a cascade of events, including condensation, Michael addition, and subsequent cyclization, to afford the final heterocyclic product. nih.gov

Contributions to Materials Science Research

The unique electronic and photophysical properties imparted by the combination of the phenyl ring and the diketone functionality have led to the exploration of 1-phenyl-1,2-pentanedione and related structures in the field of materials science.

Alpha-dicarbonyl compounds, including derivatives of 1-phenyl-1,2-pentanedione, are known to function as photoinitiators. Upon absorption of light, these molecules can generate reactive species, such as free radicals, which can initiate polymerization reactions. This property is crucial in applications like dental restorative materials, where light-cured resins are widely used. sigmaaldrich.com Propiophenone (B1677668) derivatives, which share structural similarities with 1-phenyl-1,2-pentanedione, have been specifically investigated as photoinitiators for the photopolymerization of ethylenically unsaturated compounds. google.com

The conjugated system formed by the phenyl ring and the dicarbonyl moiety suggests potential applications in optoelectronic materials. While direct research on 1-phenyl-1,2-pentanedione in this area is not extensively documented, the related 1-phenyl-1,4-pentanedione has been explored as a potential emitter in the context of organic light-emitting diodes (OLEDs). ontosight.ai This indicates that the core structure of phenyl-substituted dicarbonyls can be a valuable scaffold for the design of new organic materials with desirable electronic and photophysical properties.

Investigations into Chelation and Complexation Chemistry

The 1,2-dicarbonyl unit of 1-phenyl-1,2-pentanedione is an excellent chelating moiety, capable of binding to metal ions to form stable complexes. This ability to form metal chelates is a fundamental aspect of coordination chemistry and has implications for catalysis and materials science.

Advancements in Understanding Diketone Chemical Behavior

While specific research detailing the chemical behavior of 1,2-pentanedione, 1-phenyl- is limited, the study of structurally similar α-diketones, particularly their photochemical reactions, has significantly advanced the broader understanding of diketone chemistry. The behavior of 1,2-pentanedione, 1-phenyl- can be inferred from these well-established principles governing compounds with adjacent carbonyl groups.

The photochemistry of α-diketones is rich and complex, primarily involving pathways such as Norrish Type I and Norrish Type II reactions upon excitation by light. wikipedia.orgslideshare.net These reactions are fundamental to understanding the reactivity of the carbonyl group and have been pivotal in the development of photopolymerization and organic synthesis. wikipedia.orgscispace.com

Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to a carbonyl group, leading to the formation of two radical intermediates. wikipedia.orgyoutube.com For an unsymmetrical α-diketone like 1,2-pentanedione, 1-phenyl-, this can occur in two ways, leading to different radical pairs. The stability of the resulting radicals often dictates the major pathway. The subsequent reactions of these radicals can include recombination, disproportionation to form an alkene and an alkane, or loss of carbon monoxide from the acyl radical to form a new alkyl radical. youtube.com

Norrish Type II Reaction: This process typically involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, forming a 1,4-biradical. slideshare.netscispace.com This intermediate can then undergo cleavage to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative. The presence of available γ-hydrogens on the pentyl chain of 1,2-pentanedione, 1-phenyl- makes this a plausible photoreaction pathway.

Photoreduction: In the presence of a hydrogen-donating solvent or reagent, excited α-diketones can undergo intermolecular hydrogen abstraction, leading to photoreduction. Studies on the analogous compound 1-phenyl-1,2-propanedione have shown that the carbonyl group attached to the phenyl ring is preferentially reduced. researchgate.net This regioselectivity is a key insight into the influence of aromatic substituents on diketone reactivity.

The enantioselective hydrogenation of α-diketones has also been a significant area of research. For instance, the hydrogenation of 1-phenyl-1,2-propanedione over platinum catalysts modified with chiral auxiliaries like cinchonidine (B190817) has been shown to produce specific stereoisomers of the corresponding diol with high enantiomeric excess. researchgate.net These findings are crucial for the asymmetric synthesis of complex molecules and provide a deeper understanding of catalyst-substrate interactions at a molecular level.

The following table summarizes the expected primary photochemical reactions of α-diketones, which provides a framework for predicting the behavior of 1,2-pentanedione, 1-phenyl-.

Table 1: Summary of Primary Photochemical Reactions of α-Diketones

| Reaction Type | Description | General Products |

|---|---|---|

| Norrish Type I | Homolytic cleavage of the C-C bond between the two carbonyl groups. | Acyl and alkyl radicals. |

| Norrish Type II | Intramolecular abstraction of a γ-hydrogen by an excited carbonyl group. | Enol and alkene, or cyclobutanol. |

| Photoreduction | Intermolecular hydrogen abstraction from a donor molecule. | α-Hydroxy ketone. |

| [2+2] Cycloaddition | Reaction of the excited diketone with an alkene. | Oxetane derivatives. |

Q & A

Q. What are the established synthetic routes for 1-phenyl-1,2-pentanedione, and how do experimental parameters influence yield and purity?

Methodological Answer: Electrochemical synthesis is a common approach. For example, brominated analogs (e.g., 1,2-dibromo-1-phenylethane) are synthesized via electrolysis using platinum electrodes in chloroform with NaBr and H₂SO₄ at 1.1–1.3 V and 40 mA/cm² . Post-synthesis purification involves HPLC with UV detection, followed by aqueous washing and distillation. Key parameters affecting yield include current density, solvent polarity, and reaction time. For diketones like 1,2-pentanedione, ester precursors are often oxidized under controlled conditions to avoid over-oxidation .

Q. Which analytical techniques are most effective for characterizing 1-phenyl-1,2-pentanedione, and how are spectral data interpreted?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and phenyl ring vibrations (C=C) near 1450–1600 cm⁻¹. For example, styrene dibromide derivatives show distinct Br-C stretches at 550–650 cm⁻¹ .

- NMR :

- Mass Spectrometry : Pyrolysis-GC/MS (as in ) detects fragmentation patterns, with major peaks at m/z 148 (molecular ion for 1-phenyl-1,2-propanedione) and smaller fragments from ketone cleavage .

Q. What safety protocols are recommended for handling 1-phenyl-1,2-pentanedione in laboratory settings?

Methodological Answer: NIOSH guidelines for 2,3-pentanedione analogs recommend:

- Engineering Controls : Use fume hoods for synthesis and handling.

- Exposure Monitoring : Air sampling with sorbent tubes and analysis via gas chromatography to ensure concentrations remain below 0.005 ppm (8-hour TWA) .

- PPE : Nitrile gloves, lab coats, and safety goggles. Contingency plans for spills include neutralization with sodium bicarbonate .

Q. How is 1-phenyl-1,2-pentanedione utilized as a synthetic intermediate in organic chemistry?

Methodological Answer: 1,2-Diketones serve as precursors for heterocycles (e.g., pyrazines) and α-keto acids. For example:

- Condensation Reactions : With diamines to form quinoxalines under acidic conditions.

- Photochemical Applications : 2,3-pentanedione derivatives undergo Norrish-type cleavage under UV light, enabling C–C bond scission for fragment-based synthesis .

Advanced Research Questions

Q. How do photochemical properties of 1-phenyl-1,2-pentanedione vary between solid-state and solution-phase reactions?

Methodological Answer: Solid-state photolysis of cyclic 1,2-diketones (e.g., 1,2-cyclodecanedione) favors α-cleavage due to restricted mobility, yielding cyclopropane derivatives. In solution, solvent polarity influences reaction pathways: polar solvents stabilize charge-separated intermediates, enabling β-scission. For 2,3-pentanedione, UV irradiation in acetonitrile generates acetyl and propionyl radicals, detected via spin-trapping ESR .

Q. What enzymatic interactions are observed between 1,2-diketones and microbial dehydrogenases?

Methodological Answer: Glycerol dehydrogenase from Hansenula ofunaensis reduces 2,3-pentanedione to (R)-2,3-pentanediol with >99% enantiomeric excess. Activity assays (pH 8.0, 30°C, NAD⁺ cofactor) show substrate specificity: vicinal diketones are reduced preferentially over isolated ketones. Kinetic parameters (Kₘ, Vₘₐₓ) are determined via Michaelis-Menten plots .

Q. How can researchers resolve discrepancies in NMR data for 1-phenyl-1,2-pentanedione derivatives synthesized via different methods?

Methodological Answer: Contradictions in chemical shifts may arise from solvent effects or impurities. For example:

- Solvent Referencing : Ensure deuterated solvents are consistently used (e.g., CDCl₃ vs. DMSO-d₆).

- Impurity Analysis : Compare HPLC retention times with authentic standards. Electrochemical byproducts (e.g., brominated side products) can be identified via GC-MS .

Q. What advanced environmental monitoring techniques are available for detecting airborne 1-phenyl-1,2-pentanedione in research labs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.